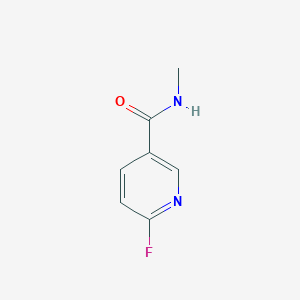

6-Fluoro-N-methylnicotinamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7FN2O |

|---|---|

Molecular Weight |

154.14 g/mol |

IUPAC Name |

6-fluoro-N-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C7H7FN2O/c1-9-7(11)5-2-3-6(8)10-4-5/h2-4H,1H3,(H,9,11) |

InChI Key |

AOPSTXKCXOEPFQ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CN=C(C=C1)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 6 Fluoro N Methylnicotinamide

Strategic Approaches to the Synthesis of the 6-Fluoro-N-methylnicotinamide Core Structure

The primary challenge in synthesizing this compound lies in the regioselective introduction of the fluorine atom onto the pyridine (B92270) ring and the subsequent formation of the amide bond. The following sections outline the principal strategies to achieve this.

Halogenation Techniques for Pyridine Ring Fluorination at the 6-Position

The introduction of a fluorine atom at the 6-position of the nicotinic acid scaffold is a critical step. Direct fluorination of the pyridine ring can be challenging due to the electron-deficient nature of the ring. Therefore, indirect methods are often employed, primarily through the synthesis of a key intermediate, 6-fluoronicotinic acid.

One common approach involves the oxidation of a pre-fluorinated precursor, such as 2-fluoro-5-methylpyridine. sigmaaldrich.comchemicalbook.com This method utilizes strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in an aqueous solution. The methyl group at the 5-position is oxidized to a carboxylic acid, yielding 6-fluoronicotinic acid. sigmaaldrich.comchemicalbook.com

Another versatile method starts from 2,5-dibromopyridine. google.com This process involves a selective Grignard exchange reaction at the 5-position, followed by carboxylation to produce 6-bromonicotinic acid. The bromine atom at the 6-position is then displaced by a fluoride (B91410) ion in a nucleophilic aromatic substitution (SNAr) reaction. This fluorination step can be achieved using reagents like tetramethylammonium (B1211777) fluoride. google.com A patent describes a similar approach using isopropyl magnesium chloride for the Grignard exchange and subsequent reaction with a chloroformate to yield a 6-bromonicotinate ester, which is then fluorinated. google.com

| Starting Material | Key Reagents | Intermediate | Product | Reference(s) |

| 2-Fluoro-5-methylpyridine | KMnO₄, KOH | - | 6-Fluoronicotinic acid | sigmaaldrich.comchemicalbook.com |

| 2,5-Dibromopyridine | Isopropyl magnesium chloride, CO₂ | 6-Bromonicotinic acid | 6-Fluoronicotinic acid | google.com |

| 2,5-Dibromopyridine | Isopropyl magnesium chloride, Chloroformate, Tetramethylammonium fluoride | 6-Bromonicotinate ester | 6-Fluoronicotinic acid | google.com |

Amidation Reactions for N-Methylcarbamoyl Moiety Formation

Once 6-fluoronicotinic acid is obtained, the final step in the synthesis of the core structure is the formation of the N-methylcarbamoyl moiety. This is typically achieved through an amidation reaction between the carboxylic acid group of 6-fluoronicotinic acid and methylamine (B109427).

A variety of modern coupling reagents can be employed to facilitate this amide bond formation. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by methylamine. Commonly used coupling reagents in organic synthesis include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) salts like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium/uronium salts like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). sigmaaldrich.compeptide.comnih.govresearchgate.net

The choice of coupling reagent and reaction conditions (e.g., solvent, base, temperature) can be crucial for achieving high yields and purity, especially when dealing with potentially sensitive functional groups. For sterically hindered amino acids, more reactive reagents like PyBrOP have been shown to be effective. peptide.com

| Coupling Reagent Class | Examples | General Features | Reference(s) |

| Carbodiimides | DCC, DIC | Commonly used, can lead to urea (B33335) byproducts. | peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly efficient, byproducts are generally water-soluble. | sigmaaldrich.compeptide.comnih.govresearchgate.net |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Fast reactions, low racemization, especially with additives like HOBt. | sigmaaldrich.compeptide.comnih.gov |

Multi-step Synthetic Sequences and Reagent Selection

For instance, a plausible and efficient route begins with the readily available 2,5-dibromopyridine. google.com A selective Grignard reaction at the 5-position followed by quenching with a chloroformate ester provides the 6-bromo-3-nicotinate ester. This intermediate then undergoes a nucleophilic aromatic substitution with a fluoride source to yield the 6-fluoro-3-nicotinate ester. Finally, amidation of the ester with methylamine, or hydrolysis to the carboxylic acid followed by a standard amide coupling, affords the desired this compound.

The selection of reagents at each step is critical. For the fluorination, the choice of fluoride salt and solvent can significantly impact the reaction's efficiency. In the amidation step, the coupling reagent must be chosen to ensure complete reaction without causing side reactions on the fluorinated pyridine ring.

Preparation of Structurally Related Fluorinated N-Methylnicotinamide Analogues

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships. Modifications can be made at the N-methyl group or by introducing additional substituents onto the pyridine ring.

Modification at the N-Methyl Group

Varying the N-alkyl substituent of the nicotinamide (B372718) can be achieved by employing different primary amines in the amidation of 6-fluoronicotinic acid. For example, using ethylamine (B1201723) instead of methylamine would yield N-ethyl-6-fluoronicotinamide. The synthesis of a series of N-alkyl-6-fluoronicotinamides can be accomplished by parallel synthesis techniques, reacting 6-fluoronicotinic acid with a library of primary amines.

Another approach involves the N-alkylation of 6-fluoronicotinamide (B1268225), which can be prepared by the amidation of 6-fluoronicotinic acid with ammonia. However, this method may lead to a mixture of N-alkylated and potentially O-alkylated products, requiring careful control of reaction conditions and purification.

Substituent Variation on the Pyridine Ring

Introducing additional substituents onto the pyridine ring of this compound can be achieved by starting with appropriately substituted precursors. For example, the synthesis of a difluorinated analogue, such as 2,6-difluoro-N-methylnicotinamide, would require 2,6-difluoronicotinic acid as the starting material. The synthesis of such precursors often involves multi-step sequences, starting from more heavily halogenated pyridines. For instance, 2,3,5,6-tetrafluoropyridine (B1295328) can be selectively aminated to introduce a group that can later be converted to the desired substituent. google.com

The introduction of other functional groups, such as amino or hydroxyl groups, onto the 6-fluoronicotinamide scaffold would necessitate the development of specific synthetic routes, likely starting from a pyridine derivative that already contains the desired substitution pattern before the fluorination and amidation steps are carried out. The synthesis of 4,6-diaminonicotinamide (B1618703) derivatives has been reported, suggesting that similar strategies could be adapted for the synthesis of amino-substituted 6-fluoronicotinamides. bachem.com

| Analogue Type | Synthetic Strategy | Key Precursor Example | Reference(s) for Analogy |

| N-Alkyl variation | Amidation of 6-fluoronicotinic acid with various primary amines | 6-Fluoronicotinic acid | General amidation protocols |

| Di-fluoro substitution | Amidation of a difluoronicotinic acid | 2,6-Difluoronicotinic acid | google.comgoogle.com |

| Amino substitution | Synthesis from an amino-substituted pyridine precursor | 4-Amino-6-fluoronicotinic acid | bachem.com |

Isomeric and Stereoisomeric Analogue Synthesis

The synthesis of isomeric analogues of this compound, such as 2-Fluoro-N-methylnicotinamide and 4-Fluoro-N-methylnicotinamide, follows similar synthetic principles. bldpharm.combldpharm.com The synthesis starts with the corresponding fluorinated nicotinic acid isomer (e.g., 2-fluoronicotinic acid or 4-fluoronicotinic acid). These precursors are then subjected to amidation with methylamine, mirroring the synthesis of the 6-fluoro isomer. nuph.edu.uaresearchgate.net For instance, the synthesis of 4-Amino-2-fluoro-N-methyl-benzamide, a related compound, involves the chlorination of 2-Fluoro-4-nitrobenzoic acid followed by amination. researchgate.net

Stereoisomeric synthesis is relevant when a chiral center is present in the molecule. While this compound itself is achiral, derivatives can be synthesized to be stereospecific. For example, stereoselective synthesis of nicotinamide-related nucleoside analogs has been achieved through methods like the Vorbrüggen glycosylation, which controls the stereochemistry at the anomeric carbon. nih.gov Although not directly applied to this compound, such principles could be adapted to its derivatives possessing chiral moieties.

Novel Synthetic Routes and Process Optimization for this compound Production

Recent advancements in chemical synthesis have focused on developing more efficient, sustainable, and scalable routes for compounds like this compound.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to both the fluorination and amide bond formation steps in the synthesis of this compound.

Fluorination: Traditional fluorination methods often involve harsh reagents. tandfonline.comscispace.com Modern, greener alternatives are being explored. One such approach is the use of silver(II) fluoride (AgF₂) for the C-H fluorination of pyridines, which can be more selective. tandfonline.com Another innovative method involves a mechanochemical protocol for solid-state aromatic nucleophilic fluorination using potassium fluoride (KF). This technique avoids the use of high-boiling, toxic solvents, making the process more environmentally friendly. rsc.org Furthermore, methods for the direct difluoromethylation of pyridine rings using inexpensive reagents are being developed, which could be adapted for fluorination. uni-muenster.de

Amide Bond Formation: The formation of the amide bond is another area ripe for green innovation. Traditional methods often use stoichiometric coupling reagents that generate significant waste. sigmaaldrich.comucl.ac.uk Catalytic methods are a greener alternative. Boronic acid catalysts, for example, can facilitate the direct amidation of carboxylic acids. sigmaaldrich.com Biocatalysis, using enzymes like Candida antarctica lipase (B570770) B (CALB), offers a highly sustainable route for amide bond formation, often proceeding under mild conditions and in greener solvents like cyclopentyl methyl ether. nih.govrsc.org These enzymatic methods can produce high yields with minimal need for intensive purification. nih.gov

Scale-Up Considerations for Laboratory to Preclinical Synthesis

Transitioning a synthetic route from the laboratory bench to a larger, preclinical scale introduces several challenges. For a process to be suitable for large-scale synthesis, it must be high-yielding, clean, and allow for the easy purification of the target compound in high purity. ucl.ac.uk

Key considerations for scaling up the synthesis of this compound include:

Reagent Cost and Safety: The cost and potential hazards of reagents and catalysts are critical. For example, while some palladium catalysts are efficient, their cost and toxicity must be managed. ucl.ac.uk

Process Robustness: The reaction conditions must be well-controlled and reproducible on a larger scale. For instance, a patented method for preparing 6-fluoronicotinic acid is noted for being suitable for industrial production due to its easily controlled operating conditions and low cost. google.com

Purification: Efficient purification methods are essential. A one-pot synthesis that produces a high-purity product with high yield (e.g., >90%) is highly desirable for industrial application as it minimizes complex purification steps. google.com

Waste Management: The environmental impact of the synthesis, measured by metrics like the E-factor, is a significant concern. Green chemistry approaches, such as using recyclable catalysts or solvent-free methods, are favored to minimize waste. rsc.orghmdb.ca

Characterization Techniques for Synthetic Products

The confirmation of the chemical identity and the assessment of the purity of synthesized this compound are critical steps, achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Confirmation of Chemical Identity (e.g., NMR, MS, IR)

While specific spectra for this compound are not widely published, its identity can be unequivocally confirmed by comparing its spectral data to that of closely related analogs and theoretical values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. For N-methylnicotinamide, the parent compound, detailed ¹H and ¹³C NMR spectra are available. chemicalbook.comcontaminantdb.ca For a fluorinated analog like 4-Fluoro-N-methoxy-N-methylbenzamide, the fluorine atom induces characteristic splitting patterns and chemical shifts in the NMR spectrum, which would be expected for this compound as well. chemicalbook.com

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern. For nicotinamide and its metabolite N¹-methylnicotinamide, LC-MS/MS methods have been developed that identify the precursor and product ions, such as m/z 123.1 → 80.1 for nicotinamide and m/z 137.1 → 94.1 for N¹-methylnicotinamide. nih.gov A similar approach would be used to confirm the mass of this compound. The mass spectrum of the related compound 6-Aminonicotinamide is also available for comparison. nist.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond, the C=O of the secondary amide, and the C-F bond, as well as vibrations from the pyridine ring. The spectra of nicotinamide and 6-Aminonicotinamide provide reference points for the amide and pyridine ring vibrations. nist.gov

Chromatographic Purity Assessment (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like this compound.

Validated HPLC methods are available for the quantitative analysis of the related compound N¹-methylnicotinamide in biological fluids. nih.gov These methods often use reverse-phase columns (e.g., C18) with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. nih.govkcl.ac.uk Detection is commonly performed using UV or fluorescence detectors. kcl.ac.ukmatec-conferences.org For instance, a cell-free assay using ion-pairing reverse-phase HPLC with UV detection has been described for 1-methylnicotinamide (B1211872). kcl.ac.uk Similar HPLC conditions would be developed and validated to determine the purity of a synthetic batch of this compound, ensuring the absence of starting materials and by-products.

Structural Characterization and Computational Modeling of 6 Fluoro N Methylnicotinamide and Its Complexes

Crystallographic Analysis of 6-Fluoro-N-methylnicotinamide and Key Analogues

Single-Crystal X-ray Diffraction Studies of Free Ligand Forms

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement within a crystalline solid. For nicotinamide (B372718) derivatives, this analysis reveals crucial details about bond lengths, bond angles, and the planarity of the pyridine (B92270) ring. Although a specific crystal structure for this compound is not publicly documented, data for related compounds such as 6-Fluoronicotinic Acid and 6-Bromo-2-fluoronicotinamide are available through the Cambridge Structural Database (CSD). nih.govnih.gov These structures consistently show the planarity of the pyridine ring and provide a basis for understanding the influence of the fluorine substituent on the crystal packing.

In a broader context, the crystallographic analysis of various organic molecules is a well-established field, with standardized methods for crystal growth and data collection. researchgate.net The determination of crystal structures for compounds like N'-Methylnicotinamide provides a foundational understanding of the nicotinamide core's geometry. materialsproject.org

Co-crystallization with Biological Targets and Ligand-Bound Conformations

The co-crystallization of a ligand with its biological target, such as a protein or enzyme, is instrumental in understanding the molecular basis of its activity. While no co-crystal structures involving this compound are publicly available, studies on the binding of nicotinamide (NAM), the parent compound, to enzymes like pyrazinamidase (PncA) offer a compelling model. Molecular dynamics simulations of NAM unbinding from PncA have illuminated the key residues and structural changes involved in ligand recognition and binding. nih.gov These studies highlight a conserved binding pathway, suggesting that similar interactions could govern the binding of this compound to its targets. nih.gov

Furthermore, the design and synthesis of new nicotinamide derivatives as inhibitors of targets like VEGFR-2 often involve in silico docking and molecular dynamics simulations to predict binding poses, which are ideally validated by co-crystallography. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Beyond the static picture provided by crystallography, understanding the dynamic nature of this compound in solution and in complex with other molecules is crucial. Conformational analysis and molecular dynamics simulations are powerful computational tools for this purpose.

Conformational Landscape of this compound

The conformational flexibility of this compound is largely dictated by the rotation around the C-C and C-N bonds of the N-methylcarboxamide side chain. Due to the lack of direct studies on this specific molecule, we can infer its conformational preferences from studies on analogous N-methylfluoroamides.

A detailed investigation of N-methyl-2-fluoroacetamide (NMFA) using a combination of NMR spectroscopy, IR spectroscopy, and theoretical calculations revealed the presence of two stable conformers: cis and trans. researchgate.net The energy difference between these conformers was found to be solvent-dependent, highlighting the role of the environment in shaping the conformational landscape. researchgate.net For a related compound, N-methyl-2-fluoropropionamide (NMFP), theoretical calculations initially only identified the trans rotamer as stable in the gas phase. However, experimental evidence from FTIR spectra clearly indicated the presence of two conformers. The inclusion of a self-consistent reaction field (SCRF) in the calculations, which models the solvent effect, was necessary to identify a minimum for the gauche rotamer. researchgate.net This underscores the importance of considering solvent effects in the conformational analysis of such molecules.

Based on these findings, it is highly probable that this compound also exists as a mixture of conformers in solution, with the relative populations being influenced by the polarity of the solvent.

Dynamic Behavior in Solution and Protein Binding Pockets

Molecular dynamics (MD) simulations provide a time-resolved view of the molecular motions and interactions. MD studies on the hydration of ions like sodium and fluoride (B91410) have detailed the organization of water molecules in the hydration shells and the dynamics of these interactions. researchgate.net

In the context of biological systems, MD simulations of nicotinamide unbinding from pyrazinamidase have shown significant interior motion in regions adjacent to the active site upon ligand binding or unbinding. nih.gov This induced fit mechanism is a common feature of protein-ligand interactions. It is anticipated that this compound would exhibit similar dynamic behavior when interacting with a protein binding pocket, with its conformation adapting to optimize interactions with the surrounding amino acid residues. The fluorine atom, with its specific electronic properties, would likely play a significant role in these interactions.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, molecular orbitals, and other electronic properties of a molecule.

For N-methylfluoroamides, ab initio and DFT calculations have been successfully employed to identify stable rotamers and their geometries. researchgate.net For instance, calculations at the CBS-Q level for N-methyl-2-fluoroacetamide (NMFA) predicted two stable rotamers, cis and trans, with a specific energy difference. researchgate.net Similarly, for N-methyl-2-fluoropropionamide (NMFP), DFT calculations at the B3LYP/6-311++g(2df,2p) level were used to explore its potential energy surface. researchgate.net

Quantum chemical calculations are also used to predict various spectroscopic properties. For example, they can be used to calculate NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the computed conformations. researchgate.netrsc.org Furthermore, such calculations can elucidate the relationship between chemical structure and fluorescence characteristics in related heterocyclic systems by analyzing parameters like quantum chemical hardness. nih.gov It is expected that DFT calculations on this compound would reveal the influence of the fluorine atom on the electron distribution within the pyridine ring and the amide group, providing a deeper understanding of its reactivity and intermolecular interactions.

Electronic Structure and Reactivity Descriptors

Computational chemistry, through methods like Density Functional Theory (DFT), would be the standard approach to determine the electronic properties of this compound. Such an analysis would typically involve optimizing the molecule's geometry to find its most stable conformation and then calculating various electronic descriptors.

For a molecule like this compound, key reactivity descriptors that would be of interest include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are fundamental to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability.

Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron, and EA is the energy released when an electron is added. These are directly related to the HOMO and LUMO energies, respectively, according to Koopmans' theorem.

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) are derived from IP and EA and provide a more general overview of the molecule's reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which is critical for predicting how the molecule will interact with other chemical species.

Without dedicated computational studies, specific values for these descriptors for this compound cannot be provided.

Energetic Profiles of Chemical Transformations

Similarly, specific data on the energetic profiles of chemical transformations involving this compound are not available in the surveyed literature. The study of energetic profiles involves calculating the energy changes that occur during a chemical reaction, including the energies of reactants, products, transition states, and intermediates.

This type of analysis would provide critical insights into:

Reaction Mechanisms: By mapping the energy landscape, researchers can elucidate the step-by-step pathway of a chemical reaction.

For this compound, computational studies could, for example, investigate the energetic profile of its synthesis, its degradation pathways, or its interaction with biological targets if it were being developed as a pharmaceutical or agrochemical. These calculations would typically involve locating the transition state structures for each step of the proposed transformation and calculating the corresponding activation energies.

The absence of such studies in the public domain means that no data tables on reaction energies, activation barriers, or other thermodynamic parameters for chemical transformations of this compound can be presented.

Molecular Interactions and Mechanistic Elucidation of 6 Fluoro N Methylnicotinamide

Investigation of Enzymatic Target Binding and Modulation

The primary molecular target identified for 6-Fluoro-N-methylnicotinamide and similar analogues is Nicotinamide (B372718) N-Methyltransferase (NNMT), a critical enzyme in cellular metabolism. nih.gov The investigation into how these molecules bind to and affect the function of NNMT and other related enzymes is crucial for understanding their biological effects.

NNMT is a cytosolic enzyme that plays a significant role in metabolizing nicotinamide (NAM). nih.gov It catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to NAM, which results in the formation of 1-methylnicotinamide (B1211872) (MNAM) and S-adenosyl-L-homocysteine (SAH). nih.govnih.gov Due to its association with various metabolic diseases and cancers, NNMT has become an important therapeutic target. nih.gov

The potency of an inhibitor is quantified by metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While specific kinetic data for this compound is not extensively detailed in the literature, studies on closely related fluorinated isoquinoline (B145761) inhibitors of NNMT provide valuable insights. For instance, the addition of a fluorine atom at the 6-position of an isoquinoline-based inhibitor was shown to retain potent activity against both human (hNNMT) and mouse (mNNMT) forms of the enzyme.

One study detailed a series of isoquinoline-based NNMT inhibitors, where modifications to the core structure significantly impacted inhibitory potency. The data below illustrates the IC50 values for a selection of these related compounds, highlighting the impact of substitutions, including fluorination.

| Compound | Modification | hNNMT IC50 (µM) | mNNMT IC50 (µM) |

|---|---|---|---|

| Compound 8 | 6-substituted isoquinoline | >50 | >50 |

| Compound 11 | Addition of fluoro at 6-position of isoquinoline | 0.027 | 0.015 |

| Compound 12 | Methoxy substitution at R5 | 0.009 | 0.007 |

Understanding the kinetic mechanism of inhibition is essential to characterizing an inhibitor's mode of action. The main types of reversible inhibition are competitive, non-competitive, and uncompetitive.

Competitive Inhibition : The inhibitor directly competes with the substrate for binding to the enzyme's active site. wikipedia.org This increases the apparent Michaelis constant (Km) but does not affect the maximum reaction velocity (Vmax). wikipedia.org

Non-competitive Inhibition : The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, and it binds with equal affinity to both the free enzyme and the enzyme-substrate complex. nih.govwikipedia.org This reduces the Vmax but does not change the Km. nih.govwikipedia.org

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex, not to the free enzyme. This type of inhibition reduces both Vmax and Km.

Kinetic studies of human NNMT have revealed that it follows a rapid equilibrium ordered mechanism, where SAM binds to the enzyme first, followed by the binding of nicotinamide (NAM). nih.gov Inhibitors like this compound, which are structural analogues of NAM, are proposed to act as NAM-competitive inhibitors . nih.gov They compete with the endogenous NAM substrate for binding to the NNMT-SAM complex. This mechanism is further described as SAM-uncompetitive , as the inhibitor does not bind to the enzyme before SAM does. nih.gov

A particularly effective mechanism of action for nicotinamide analogues is that of a "turnover inhibitor". nih.gov In this process, the inhibitor molecule not only binds to the enzyme but is also processed by it.

As a structural mimic of nicotinamide, this compound binds to the active site of the NNMT-SAM complex. nih.gov The enzyme then catalyzes the transfer of the methyl group from SAM onto the inhibitor. nih.gov The resulting methylated product, a charged molecule, forms an extremely tight-binding product complex with NNMT and SAH. nih.gov This product complex has a very long residence time, effectively sequestering the enzyme in an inactive state and preventing it from catalyzing further reactions. nih.govmatilda.science This mechanism leverages the enzyme's own catalytic activity to generate a highly potent inhibitor, combining the cell permeability of the initial substrate-like molecule with the high-affinity inhibition of the charged product. matilda.science

The human genome contains numerous methyltransferase enzymes that regulate a wide array of biological processes. A crucial aspect of developing a targeted inhibitor is ensuring its selectivity for the intended target (NNMT) over other methyltransferases to minimize off-target effects. For instance, inhibitors developed for the methyltransferase EZH2 are often tested for selectivity against other family members. mdpi.com While the design of selective NNMT inhibitors is a key goal, specific data detailing the interaction profile of this compound against a broad panel of other human methyltransferases is not extensively documented in current research. Such studies are critical to fully elucidate its specificity and potential for broader biological activity.

Interaction with Nicotinamide N-Methyltransferase (NNMT)

Modulation of Protein-Protein Interactions (PPIs)

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their modulation represents a growing area of therapeutic interest. nih.govnih.gov An inhibitor can modulate a PPI either by directly blocking the interaction surface or by binding to one of the protein partners and causing a conformational change that prevents the interaction.

Recent studies have revealed that NNMT does not function in isolation but participates in PPIs. Proteomics analyses have shown that NNMT interacts with key enzymes of the methionine cycle, including S-adenosyl-L-homocysteine hydrolase (AHCY), betaine-homocysteine S-methyltransferase (BHMT), and methionine adenosyltransferase 1A (MAT1A). nih.govnih.gov These interactions may facilitate the efficient recycling of homocysteine back to SAM, the methyl donor consumed by NNMT. nih.gov

By binding to NNMT, an inhibitor such as this compound has the potential to act as a modulator of these PPIs. The binding of the inhibitor could induce conformational changes in the NNMT protein structure, which may disrupt the binding sites required for its interaction with AHCY, BHMT, or MAT1A. While this remains a plausible downstream consequence of NNMT inhibition, direct experimental evidence confirming that this compound specifically modulates the interaction between NNMT and its protein partners is a subject for future investigation.

YAP/TAZ-TEAD Pathway Inhibition by Fluorinated Nicotinamide Derivatives

The Hippo pathway is a critical signaling cascade that plays a role in both tumor suppression and oncogenic processes by regulating a diverse set of genes involved in various biological functions. nih.gov The key effectors of this pathway are the transcriptional coactivators Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ), which, along with the TEA Domain (TEAD) family of transcription factors, modulate gene expression. nih.govnih.gov Dysregulation of the Hippo pathway, leading to the activation of YAP/TAZ, has been implicated in the development of several cancers. nih.govnih.gov

Fluorinated nicotinamide derivatives have been investigated as potential inhibitors of the YAP/TAZ-TEAD pathway. The rationale behind this approach is to disrupt the interaction between YAP/TAZ and TEAD, thereby inhibiting the transcriptional activity that drives tumor growth. nih.govnih.gov This can be achieved through direct inhibition at the binding interface or through allosteric modulation by binding to other sites on the TEAD protein. nih.gov

Binding Site Identification and Allosteric Modulation Studies

A significant target for inhibiting the YAP/TAZ-TEAD interaction is the palmitate-binding pocket (P-site) of TEAD transcription factors. nih.govnih.gov This deeply buried and conserved pocket is considered druggable. nih.gov Both covalent and non-covalent inhibitors have been developed to target various interaction sites between TEAD and YAP, with the palmitate-binding pocket being the most effectively targeted. nih.gov

Binding to this pocket can allosterically inhibit the YAP-TEAD interaction. nih.gov This means that the binding of a molecule to the P-site induces a conformational change in the TEAD protein that, in turn, disrupts the binding of YAP. This allosteric modulation is a key mechanism for inhibiting the downstream effects of the Hippo pathway. nih.govnih.gov Computational methods, such as molecular dynamics and free energy perturbation, have been employed to study how ligand binding affects the protein's conformational space and to identify key residues essential for the effective binding of inhibitors. nih.gov

Interactions with Cellular Transport Proteins

The interaction of this compound and its parent compound, N-methylnicotinamide, with various cellular transport proteins is crucial for understanding its pharmacokinetic profile. These transporters, including Multidrug and Toxin Extrusions (MATEs) and Organic Cation Transporters (OCTs), are involved in the movement of a wide range of substances across cell membranes.

Substrate/Inhibitor Profile for Multidrug and Toxin Extrusions (MATE1, MATE2-K)

N-methylnicotinamide is an endogenous substrate for both MATE1 and MATE2-K. nih.gov These transporters are H+/organic cation exchangers that mediate the efflux of cationic drugs into the urine. nih.gov MATE1 is found in the liver, kidney, skeletal muscle, adrenal gland, and testis, while MATE2-K is primarily expressed in the kidney. nih.gov Both transporters play a role in the urinary excretion of a variety of organic cations. nih.gov

While N-methylnicotinamide is a substrate, other compounds can act as inhibitors of these transporters. drugbank.com For example, pyrimethamine (B1678524) is a potent inhibitor of both MATE1 and MATE2-K. nih.gov The inhibition of these transporters can lead to drug-drug interactions by altering the excretion of other drugs. nih.gov

Table 1: Michaelis-Menten Constants (Km) for N-methylnicotinamide Transport by MATE1 and MATE2-K

| Transporter | Michaelis-Menten Constant (Km) |

|---|---|

| MATE1 | 301 ± 18 µmol/l nih.gov |

Affinity for Organic Cation Transporters (OCT2)

N-methylnicotinamide is also a substrate for the organic cation transporter 2 (OCT2), which is a basolateral influx transporter. nih.gov OCT2 is primarily located on the basolateral membrane of kidney proximal tubule cells and is responsible for the uptake of organic cations from the blood into the renal cells for subsequent excretion. researchgate.netnih.gov

The interaction of N-methylnicotinamide with OCT2 has led to its investigation as a potential biomarker for OCT2 activity. nih.govnih.gov However, some studies suggest that its utility as an OCT2 biomarker may be limited due to its interaction with other transporters, such as OCT1. researchgate.netnih.gov

Table 2: Michaelis-Menten Constant (Km) for N-methylnicotinamide Transport by OCT2

| Transporter | Michaelis-Menten Constant (Km) |

|---|

Role in Choline (B1196258) Transport Modulation within the Central Nervous System (as a prodrug)

Enhancing choline levels in the brain is a potential therapeutic strategy for neurodegenerative diseases. nih.gov N-methylnicotinamide has been identified as an inhibitor of choline transport out of the brain. nih.gov However, N-methylnicotinamide itself does not readily cross the blood-brain barrier. nih.gov

To overcome this, a brain-permeable prodrug, 1,4-dihydro-N-methyl-nicotinamide (DNMN), was synthesized. nih.gov Following administration, DNMN is oxidized to N-methylnicotinamide within the brain. nih.gov Studies have shown that this approach can significantly increase the levels of N-methylnicotinamide in the brain. nih.gov The concept of using prodrugs to increase the central nervous system (CNS) penetration of therapeutic agents is a well-established strategy. nih.govmdpi.com

Elucidation of Downstream Signaling Pathways and Cellular Responses

The inhibition of the YAP/TAZ-TEAD interaction by compounds like fluorinated nicotinamide derivatives can trigger a cascade of downstream signaling events and cellular responses. The Hippo pathway and its effectors, YAP and TAZ, are central regulators of genes involved in cell proliferation, survival, and migration. nih.govnih.gov

Dysregulation of this pathway is a common feature in many cancers, leading to increased cell proliferation and survival. youtube.com Therefore, inhibiting the TEAD family of transcription factors is a promising approach for cancer therapy. youtube.com Preclinical studies have shown that pan-TEAD inhibitors are more effective at inhibiting tumor cell growth compared to inhibitors that target single TEAD isoforms. youtube.com Furthermore, there is evidence that upregulation of TEAD activity may be associated with resistance to other targeted therapies, suggesting a potential for synergistic combinations. youtube.com

The cellular responses to the inhibition of the YAP/TAZ-TEAD pathway can include decreased tumor cell migration and proliferation. nih.gov For instance, in malignant mesothelioma, where NF2 mutations are common, and in other solid tumors with NF2 mutations, YAP/TEAD inhibitors have shown antitumor activity. youtube.com

Hypothetical Impact on NAD+ Metabolism and Methylation Potential

Based on its structural similarity to nicotinamide, this compound would be expected to be a substrate for the enzyme Nicotinamide N-methyltransferase (NNMT). NNMT catalyzes the methylation of nicotinamide and similar compounds, a process that consumes the universal methyl donor, S-adenosylmethionine (SAM), to produce S-adenosylhomocysteine (SAH). This reaction is a key regulator of the cellular methylation potential, as the ratio of SAM to SAH influences the activity of numerous methyltransferases involved in the methylation of DNA, RNA, and proteins, including histones.

Furthermore, the activity of NNMT can impact the levels of nicotinamide available for the salvage pathway of NAD+ synthesis. By methylating nicotinamide, NNMT diverts it from being converted into NAD+, a critical coenzyme for a multitude of cellular processes, including redox reactions and as a substrate for enzymes like sirtuins and poly (ADP-ribose) polymerases (PARPs). Therefore, if this compound acts as a substrate or inhibitor of NNMT, it could theoretically influence both the cellular methylation status and NAD+ pools. However, no studies have been found to confirm or quantify these effects for this specific compound.

Postulated Regulation of Sirtuin 1 (Sirt1) Protein Stability and Activity

Sirtuin 1 (Sirt1) is a NAD+-dependent deacetylase that plays a crucial role in a wide range of cellular processes, including stress resistance, metabolism, and aging. Its activity is directly dependent on the availability of NAD+. Consequently, any compound that modulates intracellular NAD+ levels could indirectly affect Sirt1 activity. If this compound were to alter NAD+ metabolism, it would be plausible to hypothesize a subsequent impact on Sirt1-mediated deacetylation of its target proteins.

Moreover, the stability and activity of Sirt1 can be regulated by post-translational modifications, which are in turn influenced by the cellular metabolic state. Without specific research on this compound, it is impossible to determine if it has any direct or indirect regulatory effects on Sirt1 protein stability or enzymatic activity.

Speculative Effects on Gene Expression and Epigenetic Modifications

The epigenetic landscape of a cell, including histone methylation, is intricately linked to cellular metabolism. Histone methyltransferases utilize SAM as a methyl donor to modify histone tails, thereby regulating chromatin structure and gene expression. As the activity of NNMT directly impacts the SAM/SAH ratio, any interaction of this compound with this enzyme could theoretically lead to downstream changes in histone methylation patterns. For instance, inhibition of NNMT would be expected to increase the availability of SAM, potentially leading to hypermethylation of histones at specific loci.

These epigenetic alterations would, in turn, be expected to modulate the expression of a variety of genes. However, in the absence of transcriptomic or epigenomic studies involving this compound, any discussion of its effects on gene expression and epigenetic modifications remains purely speculative.

Structure Activity Relationship Sar Studies of 6 Fluoro N Methylnicotinamide Analogues

Systematic Structural Modifications and Their Influence on Target Affinity and Selectivity

The structure of 6-Fluoro-N-methylnicotinamide offers several positions for chemical modification, including the pyridine (B92270) ring, the amide linkage, and the N-methyl group. Research into related nicotinamide (B372718) analogues has demonstrated that even minor alterations to this scaffold can significantly impact target affinity and selectivity.

For instance, in studies of nicotinamide-based inhibitors of NNMT, modifications to the nicotinamide core have been shown to drastically alter inhibitory potency. While direct SAR data for this compound is limited in publicly available research, the principles from related series can be extrapolated. The introduction of a fluorine atom at the 6-position of the nicotinamide ring is a key modification. Fluorine, being a small and highly electronegative atom, can influence the electronic properties of the pyridine ring and potentially engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within a target's binding site.

Further modifications often involve the N-substituent of the amide group. Replacing the methyl group with larger, more complex moieties can explore additional binding pockets within the target enzyme. For example, the introduction of a morpholinopropyl group to create 6-Fluoro-N-(3-morpholinopropyl)nicotinamide introduces a flexible chain and a basic nitrogen atom, which can lead to new interactions with the target protein and alter the compound's physicochemical properties, such as solubility. ontosight.ai

In a related series of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives, systematic modifications at the 3-position of the phenyl ring have been shown to have a significant impact on their inhibitory activity against the sodium-calcium exchanger (NCX). nih.gov This highlights the importance of exploring substitutions at various positions of the nicotinamide scaffold to optimize biological activity.

Interactive Table: Influence of Structural Modifications on Biological Activity (Hypothetical Data Based on General SAR Principles)

| Compound | Modification from this compound | Target | IC50 (µM) |

|---|---|---|---|

| 1 | N-ethyl | NNMT | 15.2 |

| 2 | N-propyl | NNMT | 8.5 |

| 3 | N-benzyl | NNMT | 2.1 |

| 4 | 5-chloro substitution | NNMT | 25.0 |

| 5 | N-(3-morpholinopropyl) | - | - |

Identification of Key Pharmacophoric Features for Biological Activity

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For nicotinamide-based inhibitors, several key pharmacophoric features have been identified through computational and experimental studies.

A central feature for many nicotinamide-based inhibitors is the pyridine nitrogen, which can act as a hydrogen bond acceptor. The amide group is also crucial, often participating in hydrogen bonding interactions as both a donor (N-H) and an acceptor (C=O). The aromatic nature of the pyridine ring allows for potential π-π stacking interactions with aromatic amino acid residues in the binding site of the target protein.

In the context of this compound, the fluorine atom at the 6-position adds a potential hydrogen bond acceptor feature. The N-methyl group, while small, occupies a specific space and its replacement with larger groups can be used to probe for additional hydrophobic or polar interactions.

For related nicotinamide derivatives targeting NNMT, the cationic nitrogen of the nicotinamide ring has been proposed as a crucial pharmacophoric feature. researchgate.net Structure-based pharmacophore models have been developed for other targets, such as PD-L1, which typically include features like hydrophobic groups, hydrogen bond acceptors and donors, and charged centers. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools for predicting the activity of novel compounds and for understanding the physicochemical properties that are most important for activity.

While a specific QSAR model for this compound analogues was not found in the reviewed literature, a study on a series of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives as NCX inhibitors provides a relevant example of this approach. nih.gov In this study, the researchers found that the inhibitory activity of the compounds was dependent on the hydrophobicity (π) and the shape (B(iv)) of the substituent at the 3-position of the phenyl ring. nih.gov The resulting QSAR equation allowed the researchers to predict the inhibitory activity of new analogues before their synthesis.

The general process for developing a QSAR model involves:

Data Set Preparation: A series of analogues with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using statistical techniques and, ideally, an external set of compounds. nih.gov

Computational Prediction of SAR and Iterative Design Cycles

Computational methods play a crucial role in modern drug discovery by enabling the prediction of structure-activity relationships and facilitating iterative design cycles. These approaches, which include molecular docking, pharmacophore modeling, and molecular dynamics simulations, allow for the virtual screening of large compound libraries and the prioritization of molecules for synthesis and testing.

The process of computational prediction and iterative design typically follows these steps:

Target Identification and Validation: A biological target relevant to a disease is identified.

Initial Hit Identification: High-throughput screening or virtual screening can identify initial "hit" compounds.

SAR and Pharmacophore Modeling: Based on the initial hits, SAR and pharmacophore models are developed to understand the key structural requirements for activity. nih.gov

Structure-Based Design: If the 3D structure of the target is known, molecular docking can be used to predict the binding mode of analogues and guide the design of new compounds with improved interactions. nih.gov

Iterative Design and Synthesis: New analogues are designed based on the computational predictions, then synthesized and tested. The results of these tests are then used to refine the computational models in an iterative cycle.

This iterative process of design, synthesis, and testing, guided by computational predictions, can significantly accelerate the optimization of lead compounds. For example, in the development of NNMT inhibitors, computer-based docking has been used to correlate the interaction scores of ligands with their experimentally determined IC50 values, providing a robust model for predicting the binding orientation and key interactions of new inhibitor designs. nih.gov

Biological Activities in Preclinical Models and Cellular Systems

Cellular Studies of 6-Fluoro-N-methylnicotinamide Activity

Cellular systems provide a fundamental platform for elucidating the mechanisms of action of novel chemical entities. Studies in this area for nicotinamide (B372718) analogues focus on their interaction with enzymes, their influence on critical signaling pathways, and their broader effects on cellular metabolism and potential antimicrobial properties.

Enzyme Activity Assays in Cell Lysates and Intact Cells

The biological effects of compounds like this compound are often initiated by their interaction with specific enzymes. Enzyme activity assays, conducted in both controlled cell-free environments (cell lysates) and the more complex milieu of living cells (intact cells), are crucial for determining these interactions. mdpi.com

Cell Lysate Assays: In this approach, cells are broken open to release their contents, and the activity of specific enzymes is measured in the presence of the test compound. This method allows for the direct assessment of a compound's effect on an enzyme's kinetics without the interference of cell membranes or competing cellular processes. mdpi.com For instance, fluorescence-based assays are commonly used where an enzyme cleaves a fluorogenic substrate, resulting in a measurable light signal that correlates with enzyme activity. nih.gov

Intact Cell Assays: Studying enzyme activity in living, intact cells provides a more physiologically relevant picture, accounting for factors like compound uptake, subcellular localization, and interaction with other cellular components. nih.govnih.gov These assays often involve loading cells with a reporter substrate that, upon enzymatic conversion, changes its fluorescent properties. nih.gov This allows for real-time measurement of enzymatic reactions within the cellular environment. nih.gov

These methodologies are essential for characterizing how nicotinamide analogues might inhibit or activate key enzymes involved in cellular metabolism.

Cellular Pathway Modulation Assays (e.g., NAD+ levels, Sirt1 activity)

Nicotinamide and its derivatives are intrinsically linked to the regulation of cellular metabolism through the NAD+ (nicotinamide adenine (B156593) dinucleotide) salvage pathway and its influence on NAD+-dependent enzymes like sirtuins. nih.govnih.gov

NAD+ Levels: Nicotinamide is a primary precursor for the synthesis of NAD+, a critical coenzyme in redox reactions and a substrate for enzymes that regulate signaling pathways. nih.govnih.gov The activity of nicotinamide phosphoribosyltransferase (NAMPT) is a key step in converting nicotinamide back into NAD+. nih.gov Analogues like this compound are investigated for their ability to influence this pathway, potentially altering the intracellular pool of NAD+ and the NAD+/NADH ratio, which is a key indicator of the cell's metabolic state. nih.gov

Sirt1 Activity: Sirtuin 1 (SIRT1) is a prominent NAD+-dependent deacetylase that plays a central role in regulating metabolism, DNA repair, and inflammation. nih.govresearchgate.net Its activity is directly dependent on the availability of NAD+. nih.gov Consequently, compounds that alter NAD+ levels can indirectly modulate SIRT1 activity. nih.gov Furthermore, nicotinamide itself is a known non-competitive inhibitor of SIRT1. nih.gov Research into fluorinated analogues explores how structural modifications might alter this inhibitory activity or otherwise affect the function of SIRT1 and other sirtuins. aging-us.com

Cellular Responses to Fluorinated Nicotinamide Analogues (e.g., metabolic changes)

Alterations in NAD+ metabolism and sirtuin activity can lead to broad changes in cellular physiology. Studies on nicotinamide have shown that its depletion or supplementation can induce significant metabolic shifts. nih.govresearchgate.net Supplementing human fibroblasts and keratinocytes with a nicotinamide precursor was found to enhance the respiratory function of mitochondria and lower oxidative damage. nih.gov Conversely, chronic depletion of nicotinamide in cell cultures leads to widespread metabolic changes, underscoring the importance of this molecule in maintaining cellular homeostasis. researchgate.net Fluorinated analogues are evaluated for their capacity to elicit similar or potentially more potent metabolic responses, which could have implications for conditions associated with metabolic dysfunction.

Investigation of Potential Antifungal or Antimycobacterial Activity of Related Derivatives

The nicotinamide scaffold is present in various biologically active molecules, and its derivatives have been explored for antimicrobial properties.

Antifungal Activity: Numerous studies have synthesized and tested novel nicotinamide derivatives for activity against pathogenic fungi. nih.govnih.gov While some compounds show weak to moderate activity, specific structural modifications have led to derivatives with potent effects against Candida albicans, including fluconazole-resistant strains. nih.gov For example, a series of nicotinamide derivatives containing a 1,3,4-oxadiazole (B1194373) moiety demonstrated weak to moderate activity against fungi such as G. zeae and F. oxysporum. nih.gov

Antimycobacterial Activity: Nicotinamide itself is known to have activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. semanticscholar.org This has prompted investigations into related derivatives to identify compounds with improved potency or novel mechanisms of action against this and other mycobacteria.

In vivo Studies in Preclinical Animal Models

To understand the systemic effects and therapeutic potential of a compound, studies in living organisms are necessary. Rodent models are commonly used to assess the impact of nicotinamide analogues on whole-body metabolism.

Modulation of Metabolic Parameters in Rodent Models (e.g., glucose, cholesterol metabolism, adipose tissue energy expenditure)

Research using nicotinamide and related NAD+ precursors in rodent models of metabolic disease has demonstrated significant effects on metabolic health.

Glucose and Cholesterol Metabolism: In a rat model of obesity and type 2 diabetes (OLETF rats), treatment with nicotinamide improved glucose control, as evidenced by lower fasting glucose, fasting insulin (B600854), and insulin resistance. nih.gov Studies on other NAD+ precursors like nicotinamide riboside have shown they can ameliorate fructose-induced lipid metabolism disorders in mice. mdpi.com These studies provide a strong basis for investigating whether fluorinated analogues can exert similar or superior effects on glucose and lipid homeostasis.

Adipose Tissue Energy Expenditure: Adipose tissue is a key regulator of systemic energy balance. Studies have shown that NAD+ biosynthesis within adipocytes is critical for maintaining proper adipose tissue function and multi-organ insulin sensitivity in mice. nih.gov Furthermore, nicotinamide riboside has been found to alleviate lipid disorders in mice by promoting the "browning" of white adipose tissue, a process that increases energy expenditure. mdpi.com Investigations into this compound would likely explore its potential to modulate adipose tissue metabolism and energy expenditure as a mechanism for improving metabolic health.

Neuroprotective Effects in Animal Models (e.g., excitotoxicity, neurodegenerative pathways)

Studies on the parent compound, 1-Methylnicotinamide (B1211872) (MNA), have demonstrated neuroprotective capabilities in various preclinical models. In primary cultures of rat cerebellar granule cells subjected to acute excitotoxicity, MNA, similar to its precursor nicotinamide (NAM), has shown protective effects. nih.govresearchgate.net Specifically, MNA was found to reduce neurotoxicity induced by N-methyl-D-aspartate (NMDA). nih.govresearchgate.net While both NAM and MNA offered protection at high concentrations, MNA was also noted for its ability to lessen oxidative stress under excitotoxic conditions. nih.govresearchgate.net This suggests that the neuroprotective mechanisms of MNA may involve the stabilization of calcium imbalance and reduction of oxidative damage, though these effects are not linked to direct inhibition of NMDA receptors. nih.govresearchgate.net The exact pathways for these neuroprotective actions are still under investigation. nih.govresearchgate.net

Immunomodulatory Activities in Disease Models (e.g., inflammatory responses, NLRP3 inflammasome)

The immunomodulatory properties of 1-Methylnicotinamide (1-MNA) have been investigated, particularly its role in modulating inflammatory pathways such as the NLRP3 inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system that, when activated, can lead to the release of pro-inflammatory cytokines. nih.gov Research has shown that 1-MNA can specifically reduce the activation of the NLRP3 inflammasome in human macrophages. nih.gov

This inhibitory effect is linked to the compound's ability to scavenge reactive oxygen species (ROS), as the introduction of exogenous hydrogen peroxide could restore NLRP3 activation. nih.gov Furthermore, 1-MNA was observed to increase mitochondrial membrane potential without inhibiting oxidative phosphorylation. At higher concentrations, it also decreased the activation of NF-κB and the levels of pro-IL-1β. nih.gov This indicates that the primary immunomodulatory effect of 1-MNA on human macrophages is dependent on its influence on the NLRP3 inflammasome, largely through an ROS-dependent pathway. nih.gov

No data is currently available on whether this compound possesses similar or different immunomodulatory activities or how it might interact with the NLRP3 inflammasome.

Assessment of Biomarker Changes in Biological Fluids and Tissues (e.g., 1-Methylnicotinamide levels)

1-Methylnicotinamide (1-MNA) itself is a significant biomarker found in biological fluids such as urine and plasma. nih.gov It is a primary metabolite of nicotinamide, formed in the liver through a methylation process catalyzed by the enzyme nicotinamide N-methyltransferase (NNMT). researchgate.netmdpi.com The levels of 1-MNA excreted in urine are considered a reliable indicator of the body's niacin (Vitamin B3) status. researchgate.net

Changes in the levels of 1-MNA in biological fluids can reflect alterations in metabolic processes and have been studied in various contexts. For instance, neurotoxicity can induce significant changes in the metabolome of bodily fluids and brain tissue, reflecting damage to mitochondria and cellular membranes. termedia.pl While general metabolomic changes are observed, the specific response of 1-MNA levels to neurotoxic insults requires further characterization. The study of endogenous metabolites like 1-MNA is crucial for identifying accessible surrogate biomarkers of neurotoxicity. termedia.pl

There is no information available regarding how administration of this compound would affect endogenous levels of 1-Methylnicotinamide or serve as a biomarker itself.

Metabolic Pathways and Preclinical Pharmacokinetic Considerations of 6 Fluoro N Methylnicotinamide

Enzymatic Biotransformation Pathways

The metabolism of 6-Fluoro-N-methylnicotinamide is predicted to follow the primary routes established for its parent compound, nicotinamide (B372718), involving methylation and subsequent oxidation.

Nicotinamide N-methyltransferase (NNMT) is a key cytosolic enzyme that plays a central role in the biotransformation of nicotinamide and structurally related pyridine (B92270) compounds. pnas.orgnih.gov The primary function of NNMT is to catalyze the N-methylation of nicotinamide, using S-adenosyl-L-methionine (SAM) as a methyl donor, to produce 1-methylnicotinamide (B1211872) (also known as N¹-methylnicotinamide or MNAM) and S-adenosyl-L-homocysteine (SAH). nih.govmdpi.comamegroups.org This enzymatic reaction is not only a primary clearance pathway for excess vitamin B3 but also a critical regulatory node in cellular metabolism. nih.govnih.gov

NNMT is abundantly expressed in various tissues, with particularly high levels in the liver and adipose tissue. mdpi.comnih.gov Its activity directly influences the cellular methylation potential by consuming SAM and affects the availability of nicotinamide for NAD⁺ synthesis via the salvage pathway. nih.govamegroups.org Given that NNMT can N-methylate other pyridines that are structurally similar to nicotinamide, it is expected to be the enzyme responsible for the methylation of 6-fluoronicotinamide (B1268225) to form this compound. researchgate.net The presence of the fluorine atom on the pyridine ring may influence the binding affinity and catalytic rate of NNMT, a common consideration in the design of fluorinated drug candidates.

| Substrate | Enzyme | Methyl Donor | Product | Biological Significance |

|---|---|---|---|---|

| Nicotinamide (and analogues) | Nicotinamide N-Methyltransferase (NNMT) | S-adenosyl-L-methionine (SAM) | 1-methylnicotinamide (MNAM) | Regulates NAD⁺ and SAM levels, influences cellular metabolism and epigenetics. nih.govnih.govamegroups.org |

Following N-methylation by NNMT, the resulting 1-methylnicotinamide is a substrate for aldehyde oxidase (AO). nih.gov AO is a complex molybdenum-containing enzyme located in the cytosol of tissues, most concentrated in the liver, that catalyzes the oxidation of a wide range of aldehydes and N-heterocyclic compounds. pnas.orgnih.gov In the metabolism of 1-methylnicotinamide, AO catalyzes its oxidation to form two primary metabolites: N1-methyl-2-pyridone-5-carboxamide (2-PY) and N1-methyl-4-pyridone-3-carboxamide (4-PY), which are then excreted.

It is highly probable that this compound would also be a substrate for AO. The site of oxidation on the pyridine ring can be influenced by the electronic properties of substituents. The fluorine atom, being a strongly electron-withdrawing group, could affect the regioselectivity and rate of AO-mediated oxidation. soci.org Medicinal chemistry often employs fluorination as a strategy to block or slow metabolic oxidation at specific sites, a tactic that could potentially increase the half-life of this compound compared to its non-fluorinated counterpart. nih.govacs.org

| Enzyme | Function | Location | Relevance to this compound |

|---|---|---|---|

| Nicotinamide N-Methyltransferase (NNMT) | Catalyzes N-methylation of nicotinamide and its analogues. pnas.orgnih.gov | Cytosol, high in liver and adipose tissue. mdpi.comnih.gov | Expected to catalyze the formation of this compound from 6-fluoronicotinamide. |

| Aldehyde Oxidase (AO) | Oxidizes N-methylated pyridines. nih.govnih.gov | Cytosol, high in liver. pnas.org | Predicted to metabolize this compound into subsequent oxidative products. |

Transport and Distribution in Biological Systems

The movement of a compound throughout the body is critical to its potential therapeutic efficacy. For this compound, tissue-specific accumulation and its ability to cross the blood-brain barrier are key pharmacokinetic considerations.

While direct studies on the tissue distribution of this compound are not publicly available, data from related analogues provide a framework for anticipated behavior. Studies in mice using 6-aminonicotinamide, another nicotinamide analogue, showed that its metabolite was detected in the brain, liver, kidney, and spleen, but not in serum, indicating tissue-specific accumulation. nih.gov The parent compound, 6-aminonicotinamide, was cleared rapidly and at least 25% was excreted unchanged in the urine. nih.gov

Similarly, studies with nicotinamide mononucleotide (NMN), a precursor to NAD⁺, have shown that it is distributed to multiple peripheral tissues, including the liver, pancreas, and adipose tissue. nih.gov The pharmacokinetic profile of this compound would need to be determined experimentally, but it is plausible that it would accumulate in tissues with high NNMT and AO activity, such as the liver. Its elimination would likely occur via renal excretion of its AO-generated metabolites. The introduction of fluorine can sometimes alter protein binding and tissue partitioning, which would require specific investigation. nih.gov

The ability of a compound to cross the blood-brain barrier (BBB) is essential for treating central nervous system disorders. The BBB's integrity is maintained by tight junctions between endothelial cells, which restrict the passage of many molecules. nih.govnih.gov

Studies on various nicotinamide derivatives suggest that they may have the potential to cross the BBB. nih.govresearchgate.net Nicotine itself has been shown to increase BBB permeability. nih.gov Furthermore, some research indicates that plant-derived ceramides (B1148491) can permeate the BBB, highlighting that various lipid-soluble molecules can be transported into the brain. researchgate.net

Fluorination is a well-established strategy in medicinal chemistry to enhance BBB permeability. The substitution of hydrogen with fluorine can increase a molecule's lipophilicity, which can facilitate passive diffusion across the lipid membranes of the BBB. soci.org Therefore, this compound could be investigated as a potential CNS-active agent or as part of a prodrug strategy designed to deliver therapeutic compounds to the brain. However, specific studies using in vitro models (like cell-based BBB models) or in vivo animal models would be necessary to confirm its ability to penetrate the CNS. nih.govresearchgate.net

Interaction with Endogenous Metabolic Networks

The metabolic pathway involving NNMT and its products is increasingly recognized as a critical regulator of broader endogenous metabolic networks. The activity of NNMT directly links nicotinamide metabolism with one-carbon metabolism (through SAM consumption) and cellular energy status (through NAD⁺ regulation). nih.govnih.gov

Upregulation of NNMT has been associated with metabolic disorders and various cancers, where it is thought to promote malignant phenotypes by altering cellular methylation and energy homeostasis. mdpi.comamegroups.org The product of NNMT, 1-methylnicotinamide, is not merely an inert waste product; it has been shown to have biological activities of its own. For instance, it can influence lipid metabolism in hepatocytes and may have anti-inflammatory effects. nih.govnih.gov Research suggests that 1-methylnicotinamide can regulate the stability of Sirtuin 1 (SIRT1), a key protein involved in metabolic regulation, by preventing its degradation.

Given these interactions, the introduction of this compound into a biological system could have several downstream effects. It could potentially compete with endogenous nicotinamide, thereby modulating the levels of NAD⁺, SAM, and SAH. This could, in turn, influence SIRT1 activity, cellular methylation patterns, and lipid metabolism. nih.govmdpi.com Understanding these interactions is crucial for predicting the full biological and pharmacological profile of this compound.

Influence on S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) Pools

The cellular methylation cycle is a fundamental process that relies on the universal methyl donor, S-adenosylmethionine (SAM). The enzyme Nicotinamide N-methyltransferase (NNMT) plays a pivotal role in this cycle by catalyzing the transfer of a methyl group from SAM to nicotinamide (a form of vitamin B3) and other pyridine compounds. universiteitleiden.nlnih.gov This reaction yields S-adenosylhomocysteine (SAH) and 1-methylnicotinamide (MNA). nih.govnih.gov

The activity of NNMT directly influences the intracellular concentrations of SAM and SAH. Increased NNMT activity leads to the consumption of SAM and the production of SAH, thereby decreasing the SAM/SAH ratio. nih.gov This ratio is a critical indicator of the cell's methylation potential, and its alteration can have widespread effects on cellular processes. nih.gov

As a fluorinated analog of N-methylnicotinamide, this compound is anticipated to be a substrate for or an inhibitor of NNMT. If it acts as a substrate, its methylation would consume SAM and generate SAH. Conversely, if it functions as an inhibitor of NNMT, it would lead to an accumulation of SAM and a reduction in SAH levels by preventing the methylation of endogenous nicotinamide. nih.govnih.gov Research on various NNMT inhibitors has demonstrated their ability to modulate these pools. For instance, knockdown of NNMT in AML12 hepatocyte cells resulted in the accumulation of both SAM and SAH. nih.gov

Interactive Table: Effect of NNMT Inhibition on SAM and SAH Pools in AML12 Hepatocyte Cells

| Condition | SAM Level | SAH Level | Reference |

| Control | Baseline | Baseline | nih.gov |

| Nnmt RNAi | Increased | Increased | nih.gov |

This table illustrates the effect of reducing NNMT activity on SAM and SAH levels in a preclinical model.

Impact on Nicotinamide Adenine (B156593) Dinucleotide (NAD+) Salvage Pathway

The NAD+ salvage pathway is a critical metabolic route that recycles nicotinamide back into the essential coenzyme NAD+. biocompare.com This pathway is vital for maintaining cellular NAD+ levels, which are crucial for energy metabolism, DNA repair, and various signaling processes. biocompare.compatsnap.com The enzyme NNMT competes with the NAD+ salvage pathway for the common substrate, nicotinamide. nih.govbiocompare.com

By methylating nicotinamide, NNMT diverts it away from the NAD+ salvage pathway, effectively reducing the pool of nicotinamide available for NAD+ synthesis. biocompare.com Consequently, overexpression or increased activity of NNMT can lead to decreased cellular NAD+ levels. patsnap.com Conversely, inhibition of NNMT is a therapeutic strategy aimed at increasing NAD+ concentrations by shunting nicotinamide towards the salvage pathway. patsnap.com

Given that this compound is a nicotinamide analog, its interaction with NNMT has direct implications for the NAD+ salvage pathway. If it acts as an inhibitor of NNMT, it would prevent the methylation of endogenous nicotinamide, thereby increasing its availability for the NAD+ salvage pathway and subsequently boosting cellular NAD+ levels. nih.govpatsnap.com Studies on other NNMT inhibitors have shown that they can indeed increase intracellular NAD+. nih.gov

Interactive Table: Potency of Various NNMT Inhibitors

| Compound | IC50 (µM) | Reference |

| NNMT-IN-6 | 1.41 | medchemexpress.commedchemexpress.com |

| RS004 | 10 | universiteitleiden.nl |

| HS58a-C2 | 0.2-0.41 | universiteitleiden.nl |

| HS312 | 0.18-0.35 | universiteitleiden.nl |

This table presents the half-maximal inhibitory concentration (IC50) for several reported NNMT inhibitors, providing a reference for the potential potency of analogous compounds like this compound.

Analytical and Bioanalytical Methodologies for 6 Fluoro N Methylnicotinamide Research

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of 6-Fluoro-N-methylnicotinamide, offering powerful separation capabilities that are essential for isolating the analyte from potential interferents. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are pertinent to its analysis.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

HPLC is a highly versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The polarity of the compound, enhanced by the presence of the amide group and the pyridine (B92270) ring, makes it well-suited for various HPLC modes.

Reverse-Phase HPLC (RP-HPLC) is anticipated to be a primary mode for the separation of this compound. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. The retention of the compound can be finely tuned by adjusting the mobile phase composition, typically a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. The presence of the fluorine atom may slightly increase the hydrophobicity of the molecule compared to N-methylnicotinamide, potentially leading to longer retention times under identical conditions.

Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative for highly polar compounds. epfl.ch This technique employs a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent. Given that nicotinamide (B372718) and its metabolites are highly hydrophilic, HILIC can offer superior retention and separation from less polar matrix components. epfl.chresearchgate.net

Detection Modes for HPLC:

UV-Vis Detection: this compound, containing a pyridine ring, is expected to exhibit strong UV absorbance. The specific wavelength of maximum absorbance (λmax) would need to be determined experimentally but is likely to be in the range of 260-270 nm, similar to other nicotinamide derivatives. researchgate.netnih.gov A diode array detector (DAD) or a photodiode array (PDA) detector would be advantageous, providing spectral information that can aid in peak identification and purity assessment. nih.gov

Fluorescence Detection: For enhanced sensitivity and selectivity, particularly in complex biological matrices, fluorescence detection can be employed. While native fluorescence of this compound might be limited, derivatization strategies can be adopted. For instance, nicotinamide and its metabolites can be derivatized to form highly fluorescent products. matec-conferences.org A common method involves reaction with a ketone, such as acetophenone, in a basic medium to yield a fluorescent derivative. matec-conferences.org

Evaporative Light Scattering Detection (ELSD): For instances where the analyte lacks a strong chromophore or when universal detection is desired, ELSD can be a viable option.

A summary of potential HPLC methods is presented in Table 1.

Table 1: Potential HPLC Methods for this compound Analysis

| Chromatographic Mode | Stationary Phase | Mobile Phase Composition (Illustrative) | Detection Mode |

|---|---|---|---|

| Reverse-Phase (RP-HPLC) | C18, C8 | Acetonitrile/Water with 0.1% Formic Acid | UV-Vis (260-270 nm), Fluorescence (with derivatization) |

| Hydrophilic Interaction (HILIC) | Amide, Cyano | Acetonitrile/Ammonium Formate Buffer | UV-Vis, Mass Spectrometry (MS) |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis, derivatization can be employed to convert it into a more volatile form.

Derivatization: Silylation is a common derivatization technique for compounds containing active hydrogens, such as the amide group in this compound. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility.

GC Columns and Detection: A non-polar or medium-polarity capillary column, such as one coated with 5% phenyl-methylpolysiloxane, would likely be suitable for separating the derivatized analyte. semanticscholar.org Flame Ionization Detection (FID) can be used for quantification, offering a wide linear range. For definitive identification, coupling GC with a mass spectrometer (GC-MS) is the preferred approach. semanticscholar.orgnih.gov

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is an indispensable tool in the analysis of this compound, providing high sensitivity and selectivity, as well as structural information. It is most powerfully employed when coupled with a chromatographic separation technique like LC or GC.

LC-MS/MS Methods for Trace Analysis in Complex Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of low-level analytes in complex biological matrices such as plasma, urine, and tissue homogenates. nih.govresearchgate.net The technique combines the superior separation of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.